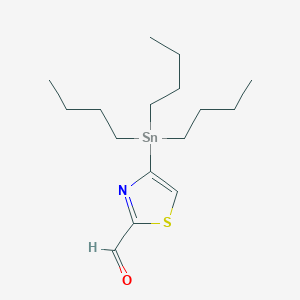

2-Formyl-4-(tributylstannyl)thiazole

描述

Significance of Organometallic Reagents in Modern Heterocyclic Chemistry

Organometallic reagents, which contain a bond between a carbon atom and a metal, are of critical importance in the synthesis of a vast array of organic molecules, including heterocyclic compounds. quora.comfishersci.com These reagents are prized for their ability to form new carbon-carbon bonds, a fundamental process in the construction of molecular complexity. fishersci.com The polarity of the metal-carbon bond renders the carbon atom nucleophilic, allowing it to react with a wide range of electrophiles. fishersci.com

In the realm of heterocyclic chemistry, organometallic reagents have revolutionized synthetic approaches. rsc.org They are instrumental in metal-catalyzed cross-coupling reactions, which have become standard methods for the synthesis of substituted heterocycles. rsc.org The ability to introduce a diverse range of substituents onto a heterocyclic core with high selectivity is a major advantage of using organometallic precursors. rsc.org Furthermore, organometallic compounds serve as catalysts in numerous industrial processes, highlighting their economic and practical importance. quora.com

The Thiazole (B1198619) Core as a Versatile Scaffold in Chemical Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net This structural motif is present in a wide variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.goveurekaselect.com Thiazole derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govresearchgate.net

The versatility of the thiazole core stems from its unique electronic properties and its ability to participate in various chemical transformations. eurekaselect.com The presence of the heteroatoms influences the reactivity of the ring, allowing for selective functionalization at different positions. This adaptability has made the thiazole scaffold a popular choice for the design and synthesis of new therapeutic agents and functional materials. spast.orgbohrium.com

Strategic Importance of Bifunctionalized Scaffolds like 2-Formyl-4-(tributylstannyl)thiazole

Bifunctional reagents, which possess two reactive sites, offer a streamlined and atom-economical approach to the synthesis of complex molecules. nih.govresearchgate.net These reagents allow for the sequential or simultaneous formation of multiple chemical bonds, often leading to a rapid increase in molecular complexity from simple starting materials. iupac.orgproquest.com The use of bifunctional compounds can significantly shorten synthetic sequences and reduce the generation of chemical waste. nih.govresearchgate.net

This compound is a prime example of a bifunctional scaffold. oup.com It contains two distinct reactive centers: the formyl group at the 2-position and the tributylstannyl group at the 4-position of the thiazole ring. The formyl group can undergo a variety of transformations, such as oxidation to a carboxylic acid or reduction to an alcohol. The tributylstannyl group is a key participant in Stille cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of organic halides. This dual reactivity allows for a stepwise and controlled elaboration of the thiazole core, making this compound a highly valuable intermediate in the synthesis of complex, polyfunctionalized thiazole derivatives.

Structure

2D Structure

属性

IUPAC Name |

4-tributylstannyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNXZUKRZWHDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586025 | |

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231278-14-1 | |

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formyl 4 Tributylstannyl Thiazole and Its Precursors

Foundational Strategies for Thiazole (B1198619) Ring Construction

The thiazole ring is a common motif in medicinal chemistry and natural products. benthamdirect.comnih.govanalis.com.my Its synthesis has been the subject of extensive research, leading to several robust methods.

The most prominent and widely utilized method for constructing the thiazole scaffold is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. tandfonline.comsynarchive.com The classical reaction involves the condensation cyclization of an α-haloketone with a thioamide. synarchive.comyoutube.comresearchgate.net The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. youtube.com

Contemporary adaptations have sought to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. nih.gov Microwave-assisted heating, for instance, has been shown to significantly reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. nih.gov Furthermore, various catalysts, including silica-supported tungstosilisic acid, have been employed to facilitate the reaction under milder or solvent-free conditions, enhancing its "green" credentials. bepls.comresearchgate.netnih.gov

Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions

| Condition | Reagents | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Methanol (reflux) | 8 h | Lower | nih.gov |

| Microwave | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Methanol (90 °C) | 30 min | 95% | nih.gov |

| Catalytic | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Thiourea (B124793) + Benzaldehydes | Solvent-free | Not specified | 79-90% | researchgate.netnih.gov |

This table illustrates how modern adaptations have improved upon the classical Hantzsch synthesis.

Thioamides and related compounds like thiourea and thiosemicarbazones are indispensable precursors for thiazole synthesis due to the nucleophilic sulfur they provide. benthamdirect.comnih.govresearchgate.net The versatility of the Hantzsch reaction and its variants allows for the synthesis of a wide array of substituted thiazoles by simply changing the thioamide and α-haloketone starting materials. researchgate.netresearchgate.net

For the synthesis of a precursor to 2-Formyl-4-(tributylstannyl)thiazole, one might start with a thioamide that can be converted into a 2-formyl group post-cyclization, or use a protected formyl equivalent. The reaction of thioamides with α-halocarbonyls remains a cornerstone of thiazole synthesis, providing reliable access to the core heterocyclic structure. researchgate.net Other methods, such as the reaction of α-diazoketones with thioamides catalyzed by trifluoromethanesulfonic acid, also provide routes to 2,4-disubstituted thiazoles under metal-free conditions. organic-chemistry.org

Selective Installation of the Tributylstannyl Moiety

Once a suitable 2-substituted thiazole precursor is synthesized, the next critical phase is the regioselective introduction of the tributylstannyl group at the C4 position. This is typically achieved through organometallic chemistry.

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This technique uses a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, guiding deprotonation to an adjacent position. wikipedia.orgias.ac.in

In the context of synthesizing the target compound, a precursor such as 2-(diethoxymethyl)thiazole could be used. The acetal (B89532) group at the C2 position can act as a directing group, facilitating the deprotonation of the C5 position. However, to achieve C4 stannylation, a different strategy is required, often involving halogen-metal exchange or direct deprotonation of a suitably activated thiazole. For instance, starting with 2-formyl-4-bromothiazole, a lithium-halogen exchange followed by quenching with tributyltin chloride would place the stannyl (B1234572) group at the desired C4 position. Alternatively, direct deprotonation at C4 can be achieved if it is the most acidic site, followed by trapping the resulting thiazolyl-lithium intermediate with an electrophilic tin reagent like tributyltin chloride. organic-chemistry.org

Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers. The inherent reactivity of the thiazole ring positions (C2, C4, C5) can be manipulated by the substituents present and the reagents used. For instance, the C2 proton of thiazole is the most acidic, making it susceptible to deprotonation. To functionalize the C4 or C5 positions, this C2 position must often be blocked or a different metalation strategy employed. rsc.org

Modern methods utilize advanced metalating agents to achieve specific regioselectivity. The use of TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide) allows for the regioselective magnesiation or zincation of thiazoles, which can then be reacted with various electrophiles. nih.govdntb.gov.ua For example, starting with 2-bromothiazole (B21250), a sequence of metalations can be performed to introduce substituents at specific positions, providing a general route to 2,4,5-trisubstituted thiazoles. nih.gov This controlled, stepwise functionalization is key to preparing complex molecules like this compound.

A significant drawback of using organostannane reagents is the difficulty in removing toxic tin-containing by-products from the desired product. sdlookchem.com Tributyltin halides and hexabutyldistannoxane are common impurities that are often soluble in organic solvents and can be challenging to separate via standard chromatography. oup.comorgsyn.org

Several methods have been developed to address this purification challenge. sdlookchem.com One effective strategy is column chromatography using silica (B1680970) gel that has been modified.

Moist Silica Gel : Using silica gel with a controlled water content (e.g., 10% moist) can significantly improve the retention of organotin residues compared to dry silica gel. oup.com

KF-Silica Gel : Mixing potassium fluoride (B91410) with silica gel creates a stationary phase that effectively traps organotin halides. sdlookchem.com

K₂CO₃-Silica Gel : A mixture of potassium carbonate and silica gel has also been shown to be highly effective at removing organotin impurities, reducing them to parts-per-million (ppm) levels. sdlookchem.com

Another approach involves a chemical quench. Treating the crude reaction mixture with a saturated aqueous solution of potassium fluoride can precipitate the tin by-products as insoluble tributyltin fluoride, which can then be removed by filtration. sdlookchem.com

Table 2: Methods for Organotin By-product Removal

| Method | Description | Advantage | Reference |

|---|---|---|---|

| Aqueous KF Wash | Stirring the reaction mixture with a saturated aqueous KF solution. | Simple filtration to remove precipitated tin fluoride. | sdlookchem.com |

| Chromatography on Moist SiO₂ | Using silica gel with 10% water content for column chromatography. | Reduces tin content to ppm levels; avoids extra reagents. | oup.com |

| Chromatography on KF/SiO₂ | Elution through a stationary phase of potassium fluoride and silica. | Effective at reducing organotin impurities to <30 ppm. | sdlookchem.com |

| Chromatography on K₂CO₃/SiO₂ | Using a fixed phase of 10% potassium carbonate and silica. | Can reduce organotin impurities to ~15 ppm. | sdlookchem.com |

This table summarizes common and effective laboratory techniques for the purification of compounds synthesized using organotin reagents.

Methods for Introducing and Transforming the Formyl Group

The formyl group (-CHO) is a key functional handle on the thiazole ring, enabling a wide array of subsequent chemical modifications. Several strategies have been developed for its introduction and transformation.

Direct Formylation Reactions on Thiazole Rings, including Vilsmeier-Haack Approaches

Direct formylation of the thiazole ring is a common method for introducing the aldehyde functionality. The Vilsmeier-Haack reaction is a powerful and widely used protocol for this purpose. wikipedia.orgthieme-connect.de This reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophilic species then attacks the electron-rich thiazole ring, leading to formylation. The reactivity of the thiazole ring and the specific reaction conditions can influence the position of formylation. For instance, studies on 4-aryl-2-aminothiazole derivatives have shown that formylation can occur on the thiazole ring, the aryl group, or the amino group, depending on the substrate's structure. researchgate.netresearchgate.net

The general mechanism of the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, which then undergoes electrophilic substitution with the aromatic substrate. The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org

Oxidative Transformations of Precursor Alcohols or Carboxylic Acid Derivatives to Aldehydes

An alternative to direct formylation is the oxidation of a pre-existing functional group, such as an alcohol or a derivative of a carboxylic acid. For example, thiazole-2-ylmethanols can be oxidized to the corresponding 2-formylthiazoles. Interestingly, an unusual oxidation of aryl and heteroaryl thiazol-2-ylmethanols to their corresponding ketones has been observed under hydrolytic conditions with sulfuric acid, suggesting the formation of a thiazoline (B8809763) intermediate. researchgate.net The presence of oxygen can improve the yield of this transformation. researchgate.net More conventional oxidizing agents can also be employed for the conversion of thiazole alcohols to aldehydes.

A chemoselective oxidation of aromatic and heteroaromatic aldehydes to their corresponding carboxylic acids has been developed using potassium tert-butoxide as an oxygen source, highlighting the potential for selective transformations at the formyl group. rsc.org

The Thiazole Ring as a Masked Formyl Anion Equivalent in "Thiazole-Aldehyde Synthesis"

The thiazole ring itself can serve as a "masked" formyl group, a concept central to "thiazole-aldehyde synthesis". wikipedia.org In this strategy, the C2-proton of the thiazole ring is acidic and can be removed by a strong base to generate a nucleophilic 2-lithiothiazole. wikipedia.org This nucleophile can then react with various electrophiles.

This approach leverages the inherent reactivity of the thiazole ring to act as a synthon for the formyl anion, providing a powerful tool for carbon-carbon bond formation.

Unmasking Protocols for Aldehyde Generation from Thiazole Intermediates

Following the use of the thiazole as a masked formyl anion, a series of reactions are required to "unmask" the aldehyde functionality. This process typically involves N-methylation of the thiazole ring with an agent like methyl iodide, followed by reduction with a reagent such as sodium borohydride (B1222165). The final step is hydrolysis, often facilitated by a mercury(II) salt like mercury(II) chloride in water, to release the desired aldehyde. wikipedia.org

Design and Optimization of Convergent and Divergent Synthetic Pathways

The efficient synthesis of functionalized thiazoles like this compound relies on strategic pathway design. Both convergent and divergent approaches are employed to maximize efficiency and molecular diversity.

Stepwise and Multicomponent Reaction Strategies for Functionalized Thiazoles

Stepwise synthesis involves the sequential construction of the target molecule, adding one functional group or building block at a time. An example is the synthesis of this compound, which can be prepared from 2-(tributylstannyl)thiazole (B110552). sigmaaldrich.com The latter can be synthesized through the reaction of 2-bromothiazole with a tributyltin reagent. smolecule.com The formyl group can then be introduced in a subsequent step.

In contrast, multicomponent reactions (MCRs) offer a more streamlined approach by combining three or more reactants in a single pot to form a complex product in a single step. iau.ir This strategy is highly atom-economical and environmentally friendly. iau.ir Various MCRs have been developed for the synthesis of diverse thiazole derivatives. nih.goviau.iracs.orgnih.gov These reactions often provide rapid access to libraries of structurally diverse thiazoles, which is particularly valuable in drug discovery. iau.ir

Chemo- and Regioselective Synthesis of 2,4-Disubstituted Thiazoles

The chemo- and regioselective synthesis of 2,4-disubstituted thiazoles is a critical area of organic chemistry, largely driven by the prevalence of this structural motif in medicinal chemistry and materials science. bohrium.comresearchgate.net The ability to precisely control the placement of functional groups at the C2 and C4 positions of the thiazole ring is paramount for developing compounds with desired biological activities and physical properties. researchgate.net The synthesis of this compound serves as a clear illustration of a highly regioselective process, typically achieved through a multi-step sequence starting from a pre-functionalized thiazole.

The most widely documented method for preparing this compound involves the functionalization of a thiazole ring that already contains a formyl group at the 2-position. This strategy hinges on the selective introduction of a halogen at the 4-position, which then facilitates the introduction of the tributylstannyl group.

A key precursor in this synthesis is 4-bromo-2-formylthiazole (B1272500). The preparation of this intermediate is a prime example of regioselectivity. Starting with 2-formylthiazole, selective bromination at the C4 position is achieved with high efficiency using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a mixed solvent system of chloroform (B151607) and acetic acid at reduced temperatures to control the selectivity. This step is crucial as it specifically activates the C4 position for the subsequent stannylation reaction.

The final step is the introduction of the tributylstannyl moiety. This is accomplished through a palladium-catalyzed Stille cross-coupling reaction. In this reaction, the 4-bromo-2-formylthiazole is coupled with a tributyltin reagent, such as hexabutylditin or tributyltin chloride, in the presence of a palladium catalyst to yield the target compound, this compound. This organometallic cross-coupling reaction is highly efficient for forming carbon-tin bonds at specific positions on heterocyclic rings.

Table 1: Regioselective Synthesis of this compound

| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Regioselective Bromination | 2-Formylthiazole | N-Bromosuccinimide (NBS), Chloroform/Acetic Acid (5:1), 0°C | 4-Bromo-2-formylthiazole | 75-90% |

Reactivity Profiles and Mechanistic Studies of 2 Formyl 4 Tributylstannyl Thiazole

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the tributylstannyl group makes 2-Formyl-4-(tributylstannyl)thiazole an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, with the Stille reaction being its most prominent and widely reported application.

The Stille reaction involves the coupling of an organotin compound with an organic electrophile, typically an organohalide or pseudohalide, catalyzed by a palladium(0) complex. wikipedia.org For this compound, this reaction facilitates the formation of a new carbon-carbon bond at the C4 position of the thiazole (B1198619) ring, attaching a variety of substituents while preserving the reactive formyl handle for subsequent transformations.

This compound has demonstrated considerable versatility in Stille cross-coupling reactions, efficiently pairing with a wide range of sp²-hybridized organic electrophiles. The reaction is compatible with numerous functional groups, a key advantage of the Stille methodology. wikipedia.org The tributylstannyl group acts as the nucleophile, reacting with electrophilic partners in the presence of a suitable palladium catalyst to form substituted 2-formylthiazole derivatives.

Common electrophilic partners include aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates (OTf). wikipedia.org The efficiency of the coupling can be influenced by the nature of the leaving group on the electrophile, typically following the reactivity trend I > Br > Cl.

Table 1: Representative Substrate Scope for Stille Coupling with this compound This table is illustrative of typical Stille reaction pairings.

| Electrophilic Partner (R-X) | R Group | Product Class | Typical Yields |

|---|---|---|---|

| Iodobenzene | Phenyl | 2-Formyl-4-phenylthiazole | Good to Excellent |

| 4-Bromotoluene | 4-Tolyl | 2-Formyl-4-(4-tolyl)thiazole | Good |

| 2-Chloropyridine | 2-Pyridyl | 2-Formyl-4-(pyridin-2-yl)thiazole | Moderate to Good |

| Vinyl Bromide | Vinyl | 2-Formyl-4-vinylthiazole | Good |

| 1-Iodonaphthalene | 1-Naphthyl | 2-Formyl-4-(naphthalen-1-yl)thiazole | Good to Excellent |

The mechanism of the Stille reaction is understood to proceed through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: A 14-electron Pd(0) catalyst species reacts with the organic electrophile (R¹-X) to form a 16-electron Pd(II) intermediate, trans-[Pd(R¹)(X)L₂]. libretexts.org

Transmetalation: This is the crucial step where the organostannane transfers its organic group (R²) to the palladium center. It is often the rate-determining step of the entire cycle. mdma.chuwindsor.ca The mechanism can be complex and is believed to proceed primarily through an associative pathway . This involves the coordination of the organostannane to the Pd(II) complex, forming a transient, higher-coordinate intermediate. wikipedia.org From here, two main pathways are proposed:

Cyclic Transition State: The halide (X) on the palladium center can coordinate to the tin atom, forming a bridged, cyclic transition state. The breakdown of this intermediate results in the transfer of the R² group to palladium and the elimination of Bu₃Sn-X. mdma.ch This pathway is generally favored for halide electrophiles. researchgate.net

Open Transition State: Alternatively, the R² group can be transferred to the palladium center without the direct involvement of the halide ligand, proceeding through an open, acyclic transition state. This pathway is more likely when the X group is a poor ligand, such as a triflate. researchgate.net

Reductive Elimination: The resulting intermediate, cis-[Pd(R¹)(R²)L₂], undergoes reductive elimination to release the final coupled product (R¹-R²) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Kinetic studies have shown that the addition of free phosphine (B1218219) ligands can retard the reaction rate, supporting the hypothesis that ligand dissociation from the Pd(II) complex is a key prerequisite for the transmetalation step to occur. mdma.ch

The success and efficiency of the Stille coupling of this compound depend heavily on the choice of catalyst, ligands, and additives.

Catalysts: Palladium sources such as tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, and palladium(II) acetate, Pd(OAc)₂, are commonly employed. smolecule.com While Pd(0) complexes can directly enter the catalytic cycle, Pd(II) precursors are reduced in situ to the active Pd(0) state.

Ligands: Phosphine ligands are crucial for stabilizing the palladium center. Electron-rich and sterically bulky phosphine ligands, such as tri(2-furyl)phosphine (B125338) or tricyclohexylphosphine, are often used to accelerate the oxidative addition and reductive elimination steps.

Additives: The addition of copper(I) iodide (CuI) has been shown to significantly accelerate Stille reactions. This effect is attributed to its ability to act as a scavenger for free phosphine ligands, which are known to inhibit the rate-limiting transmetalation step. harvard.edu In some cases, lithium chloride (LiCl) is added to facilitate the reaction, particularly when using vinyl triflates as electrophiles. researchgate.net

Table 2: Comparison of Potential Catalyst Systems for Heteroaryl Stannylation This data is based on analogous stannylation reactions and illustrates the impact of different metal catalysts. smolecule.com

| Catalyst System | Typical Temperature (°C) | Relative Efficiency | Notes |

|---|---|---|---|

| Pd(PPh₃)₄ | 80 - 110 | High | Standard, widely used catalyst for Stille reactions. |

| Pd(OAc)₂ / Ligand | 80 - 110 | High | Requires a ligand (e.g., P(o-tolyl)₃); Pd(II) is reduced in situ. |

| NiCl₂(dppe) | 100 | Moderate | A more cost-effective alternative to palladium, but may have lower functional group tolerance. |

| CuTC / Pd(OAc)₂ | 25 | Moderate | Copper-mediated (Liebeskind-Srogl type); allows for coupling at ambient temperatures, minimizing side reactions. smolecule.com |

While this compound is an ideal substrate for the Stille reaction, its use in other major cross-coupling reactions is not widely reported. These methodologies require different organometallic reagents:

Suzuki-Miyaura Coupling: Requires an organoboron reagent (boronic acid or ester). nih.gov To participate in a Suzuki reaction, the tin moiety of this compound would first need to be converted into a boronic acid or ester, such as 2-formylthiazole-4-boronic acid pinacol (B44631) ester.

Negishi Coupling: Employs an organozinc reagent.

Kumada Coupling: Uses an organomagnesium reagent (Grignard reagent).

Hiyama Coupling: Utilizes an organosilicon reagent.

The primary utility and literature focus for this compound remain centered on the Stille reaction, which leverages the reactivity of the carbon-tin bond directly. The stability, commercial availability, and functional group tolerance of the organostannane make the Stille pathway a reliable and preferred method for its application in synthesis. wikipedia.org

Stille Cross-Coupling with Diverse Organic Electrophiles

Reactions Governed by the Formyl Moiety

The aldehyde functional group at the C2 position of the thiazole ring provides a secondary site for chemical modification. This formyl group is generally preserved during Stille coupling and can be transformed in the resulting product. Its reactivity is characteristic of aromatic aldehydes.

The two most fundamental transformations are oxidation and reduction:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents. This creates 2-carboxy-thiazole derivatives, which are valuable intermediates for forming amides or esters.

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165).

These transformations allow for the diversification of the coupled products, further enhancing the synthetic value of this compound as a versatile building block.

Table 3: Common Transformations of the Formyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Product Name Example (Post-Coupling) |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid (-COOH) | 4-Arylthiazole-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | (4-Arylthiazol-2-yl)methanol |

Nucleophilic Additions and Condensation Reactions of the Aldehyde Group (e.g., Knoevenagel Condensation)

The aldehyde group at the C-2 position of the thiazole ring is a key site for nucleophilic attack and condensation reactions. This reactivity allows for the extension of the carbon framework, a crucial step in the synthesis of more complex molecules. One of the most notable transformations is the Knoevenagel condensation.

In a typical Knoevenagel condensation, the aldehyde group of this compound reacts with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. This reaction is generally catalyzed by a weak base, like piperidine (B6355638) or β-alanine, and leads to the formation of a new carbon-carbon double bond. For instance, the reaction with malononitrile yields 2-(2,2-dicyanovinyl)-4-(tributylstannyl)thiazole. This product can then undergo further transformations, such as Stille coupling, to introduce an aryl group at the C-4 position, demonstrating the synthetic utility of this reaction sequence.

The aldehyde also readily participates in Wittig reactions. By reacting with a phosphorus ylide, the formyl group can be converted into a vinyl group. This provides another avenue for carbon-carbon bond formation and the introduction of diverse substituents.

Redox Chemistry: Selective Oxidation and Reduction of the Aldehyde

The aldehyde functionality of this compound can be selectively oxidized to a carboxylic acid or reduced to an alcohol without affecting the tributylstannyl group or the thiazole ring.

Oxidation: Selective oxidation of the formyl group to a carboxyl group can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO4) in a suitable solvent. This transformation is valuable for the synthesis of 4-(tributylstannyl)thiazole-2-carboxylic acid, a building block for further chemical modifications.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Sodium borohydride (NaBH4) is a frequently employed reducing agent for this purpose, yielding (4-(tributylstannyl)thiazol-2-yl)methanol. This alcohol can then serve as a precursor for other functional groups.

| Reaction Type | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO4) | 4-(tributylstannyl)thiazole-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH4) | (4-(tributylstannyl)thiazol-2-yl)methanol |

Derivatization of the Formyl Group into Other Functionalities

Beyond simple redox reactions, the formyl group of this compound can be converted into a wide array of other functional groups, significantly expanding its synthetic applications.

One important derivatization is the formation of imines or Schiff bases through condensation with primary amines. This reaction is typically reversible and can be driven to completion by removing the water formed. The resulting imines can be further reduced to secondary amines.

Another key transformation is the conversion of the aldehyde into an oxime by reacting it with hydroxylamine. The oxime can then be dehydrated to form a nitrile, providing access to 4-(tributylstannyl)thiazole-2-carbonitrile. This nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reactivity and Functionalization of the Thiazole Ring

The thiazole ring in this compound exhibits its own characteristic reactivity, allowing for functionalization at various positions.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Heterocycle

The electron-withdrawing nature of the formyl group at C-2 deactivates the thiazole ring towards electrophilic substitution. However, reactions can still occur under specific conditions. The primary site for electrophilic attack is the C-5 position.

Conversely, the thiazole ring is susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. While the tributylstannyl group at C-4 is not a typical leaving group for nucleophilic aromatic substitution, its presence influences the reactivity of the ring.

Radical-Mediated Transformations and the Role of Thiazole-Derived Radical Precursors

While less common, radical-mediated transformations involving the thiazole ring of this compound can be initiated. The tributylstannyl group can participate in radical reactions, but more often, the focus is on the thiazole ring itself. The generation of a thiazolyl radical can lead to various coupling reactions. For example, under specific radical-generating conditions, the thiazole ring can be coupled with other aromatic or heteroaromatic systems.

Regioselective Functionalization at Adjacent or Remote Thiazole Positions (e.g., C-5)

The most significant aspect of the thiazole ring's reactivity in this compound is the ability to achieve regioselective functionalization, particularly at the C-5 position. This is often accomplished through metal-halogen exchange followed by quenching with an electrophile.

A common strategy involves treating this compound with a strong base like n-butyllithium at low temperatures. This can lead to a tin-lithium exchange, generating a lithiated thiazole intermediate. However, a more controlled approach involves first protecting the aldehyde group, for instance, as an acetal (B89532). Then, treatment with n-butyllithium can selectively deprotonate the C-5 position. Quenching this lithiated species with an electrophile, such as an alkyl halide or a carbonyl compound, introduces a new substituent at C-5. Subsequent deprotection of the aldehyde group regenerates the formyl functionality.

Advanced Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms, including Anionic Stannyl (B1234572) Transfer Phenomena

Currently, there are no specific studies in the peer-reviewed literature that elucidate the reaction mechanisms of this compound with a focus on anionic stannyl transfer phenomena. This type of transformation, involving the intramolecular or intermolecular transfer of a stannyl group as an anion, represents a sophisticated area of organometallic chemistry. While the reactivity of organostannanes is broadly studied, the specific conditions and mechanistic pathways that would facilitate such a transfer from the thiazole ring of this compound have not been reported. Future research in this area would be necessary to understand the potential for and the factors governing such a mechanistic pathway.

Quantum Chemical Calculations and Computational Modeling of Reactivity and Selectivity

Similarly, a detailed computational investigation of this compound using quantum chemical calculations is absent from the current body of scientific work. Such studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding the electronic structure, reactivity indices, and transition states of reactions involving this molecule. Computational modeling could provide significant insights into its reactivity and selectivity in various chemical transformations, including its well-established role in palladium-catalyzed cross-coupling reactions. The absence of this data precludes a detailed discussion of its theoretical reactivity profile.

Applications of 2 Formyl 4 Tributylstannyl Thiazole in Contemporary Chemical Research

Strategic Building Block in Complex Organic Synthesis

The unique arrangement of a formyl group, which can undergo a variety of nucleophilic additions and other transformations, and a tributylstannyl group, a key participant in palladium-catalyzed cross-coupling reactions, allows for the sequential and controlled introduction of molecular complexity.

Preparation of Densely Functionalized and Chiral Heterocyclic Systems

2-Formyl-4-(tributylstannyl)thiazole is a key intermediate in the synthesis of complex pharmaceutical compounds. The tributylstannyl group acts as a nucleophile in Stille cross-coupling reactions, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds and produce various substituted thiazole (B1198619) derivatives. This reactivity allows for its incorporation into drug formulations, potentially enhancing the efficacy and stability of the final products. For instance, derivatives synthesized from this compound have demonstrated significant cytotoxicity against various cancer cell lines, highlighting its potential as a building block for novel anticancer therapies.

While direct examples of its use in the synthesis of chiral heterocyclic systems are not extensively documented in publicly available literature, the chemical functionalities of the molecule are well-suited for such applications. The formyl group can be a site for asymmetric transformations, such as the addition of chiral nucleophiles or the use of chiral catalysts, to introduce stereocenters. Subsequent Stille coupling at the stannylated position would then allow for the introduction of a wide range of substituents, leading to the formation of densely functionalized, chiral thiazole derivatives.

Construction of Complex Molecular Architectures, including Star-Shaped Molecules and Oligomers

The construction of complex, non-linear molecular structures, such as star-shaped molecules and oligomers, often relies on building blocks with multiple, orthogonally reactive sites. While specific examples detailing the use of this compound in the synthesis of star-shaped molecules are not prevalent in the literature, its structure is theoretically ideal for such applications.

A potential synthetic strategy could involve a multi-step process. The formyl group could first be used as a handle to react with a multifunctional core molecule. For example, a molecule with multiple amine functionalities could react with the formyl group of several equivalents of this compound to form a star-shaped intermediate with multiple stannyl-thiazole arms. The tributylstannyl groups on the periphery of this star-shaped molecule would then be available for subsequent Stille cross-coupling reactions with various aryl or heteroaryl halides, leading to the formation of a complex, three-dimensional architecture. This approach would allow for precise control over the final structure and properties of the star-shaped molecule.

Precursor for Chiral Auxiliaries and Substrates in Asymmetric Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction. These auxiliaries are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

The structure of this compound provides a scaffold that could be elaborated into a chiral auxiliary. For example, the formyl group could be reacted with a chiral amine to form a chiral imine or a chiral secondary amine after reduction. This new chiral thiazole derivative could then be used as a ligand for a metal catalyst or as a chiral substrate in a subsequent reaction. The tributylstannyl group offers a site for further modification, allowing for the fine-tuning of the auxiliary's steric and electronic properties to maximize stereocontrol. Although this potential exists, the use of this compound as a direct precursor for commercially available or widely documented chiral auxiliaries is not established in the reviewed literature.

Development of Organic Electronic Materials

Thiazole-containing compounds are of significant interest in the field of organic electronics due to their electron-deficient nature and ability to form rigid, planar structures that facilitate intermolecular charge transport.

Design and Synthesis of Thiazole-Containing Conjugated Polymers and Oligomers

This compound is a valuable monomer for the synthesis of thiazole-containing conjugated polymers. The tributylstannyl group enables its participation in Stille polymerization, a powerful method for creating well-defined conjugated polymers. In a typical Stille polymerization, the stannylated monomer is coupled with a dihaloaromatic or diheteroaromatic comonomer in the presence of a palladium catalyst.

The formyl group on the thiazole ring provides an additional site for modification, either before or after polymerization. For example, the formyl group can be converted to other functional groups, such as a vinyl group through a Wittig reaction, which can then be used in other polymerization methods. Alternatively, the formyl group can be used to attach side chains to the polymer backbone, which can influence the polymer's solubility, morphology, and electronic properties. The incorporation of the electron-deficient thiazole ring into the polymer backbone can lower the HOMO and LUMO energy levels, which is beneficial for applications in organic electronics. Research has shown that fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units can be synthesized and exhibit good thermal stability and low energy bands. rsc.org

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Thiazole-containing polymers and small molecules have shown promise in both organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, the electron-deficient nature of the thiazole ring can be advantageous for electron-transporting or emissive materials.

In the realm of OPVs, thiazole-based polymers are often used as either the electron donor or electron acceptor material in the active layer of a bulk heterojunction solar cell. The ability to tune the electronic properties of these polymers through the choice of comonomers and side chains is crucial for optimizing device performance. For instance, new semiconducting polymers based on alternating thiazolothiazole and carbazole (B46965) units have been synthesized and have shown promising power conversion efficiencies in polymer solar cells. researchgate.net While the direct use of polymers derived from this compound in high-performance OLEDs and OPVs is an active area of research, the fundamental properties of the thiazole unit make it a compelling building block for next-generation organic electronic materials.

Contributions to Organic Field-Effect Transistors (OFETs)

While direct applications of this compound in Organic Field-Effect Transistors (OFETs) are not extensively documented, its structural components and reactivity profile make it a highly promising precursor for the synthesis of advanced semiconductor materials. The thiazole ring is an electron-deficient heterocycle, a desirable characteristic for n-type organic semiconductors. The utility of related compounds like 2-(tributylstannyl)thiazole (B110552) has been explored in organic photovoltaics (OPVs), where the thiazole unit functions as an electron acceptor to facilitate charge transfer. smolecule.com

The true potential of this compound lies in its role as a bifunctional monomer for creating large, conjugated polymer systems essential for OFETs. The tributylstannyl group is a key participant in Stille cross-coupling reactions, a powerful method for forming the carbon-carbon bonds that constitute the backbone of conjugated polymers. Simultaneously, the formyl group offers a site for further chemical modification, either before or after polymerization, allowing for the fine-tuning of the material's electronic properties, solubility, and solid-state packing—all critical factors for OFET performance. This dual reactivity enables the strategic design of complex macromolecular structures tailored for efficient charge transport.

Advances in Medicinal Chemistry and Biological Probe Design

The Thiazole Moiety as a Key Pharmacophore in Bioactive Compounds

The thiazole ring is recognized as a "privileged scaffold" or key pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govglobalresearchonline.net Its derivatives are known to exhibit a vast array of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govijper.orgwisdomlib.org The thiazole nucleus is a component of more than 18 FDA-approved drugs, such as the antibiotic Penicillin and the antiretroviral agent Ritonavir. nih.govijper.org

This compound serves as a crucial intermediate for incorporating this valuable pharmacophore into new drug candidates. Researchers leverage this compound as a building block to synthesize complex thiazole derivatives with potential therapeutic applications. For instance, it has been used in the synthesis of novel compounds demonstrating significant cytotoxicity against various cancer cell lines, highlighting its role in developing next-generation anticancer agents.

Table 1: Documented Biological Activities of Thiazole-Containing Compounds

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Thiazole derivatives have shown potent cytotoxicity against multiple cancer cell lines, including liver, breast, and prostate cancer. nih.govijper.org | nih.gov, ijper.org |

| Antimicrobial | The scaffold is present in antibiotics and has been used to develop new agents against resistant bacterial strains like MRSA. nih.gov | nih.gov |

| Anti-inflammatory | Compounds containing the thiazole ring are used as anti-inflammatory drugs, such as Meloxicam. ijper.org | ijper.org |

| Antiviral | The thiazole ring is a core component of the successful antiretroviral drug Ritonavir, used in HIV treatment. ijper.org | ijper.org |

| CNS Agents | Certain thiazole analogues have been developed as effective drugs targeting the central nervous system. nih.gov | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural modifications of a compound affect its biological activity. This compound is an exceptionally useful tool for conducting SAR studies due to its two distinct reactive sites.

The Tributylstannyl Group : This moiety allows for the introduction of a wide variety of substituents at the 4-position of the thiazole ring via palladium-catalyzed Stille cross-coupling reactions. Chemists can systematically attach different aryl or vinyl groups to explore how changes in size, electronics, and hydrophobicity impact biological efficacy.

The Formyl Group : The aldehyde at the 2-position is a versatile functional handle that can be readily oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines and other derivatives.

This dual functionality enables the creation of large libraries of analogues from a single starting material. By modifying both positions, researchers can comprehensively map the chemical space around the thiazole core to optimize interactions with a biological target. For example, SAR studies on other thiazole series have shown that adding methoxy (B1213986) groups to an attached phenyl ring can enhance anticancer activity, while the presence of specific electron-withdrawing groups can be critical for anticonvulsant properties. nih.gov this compound provides an efficient pathway to synthesize such derivatives for SAR-driven lead optimization.

Applications in Scaffold-Hopping and Lead Optimization Strategies

Scaffold hopping is a key strategy in modern drug discovery where the core molecular backbone (scaffold) of a known active compound is replaced with a structurally different one to discover new compounds with improved properties, such as enhanced potency, better safety profiles, or novel intellectual property. nih.gov

This compound is an ideal reagent for this purpose. It allows medicinal chemists to replace a pre-existing ring system in a lead compound with a thiazole ring. The compound's reactivity enables the synthesis of new thiazole-based analogues that maintain the crucial three-dimensional arrangement of pharmacophoric features while introducing the favorable metabolic and electronic properties of the thiazole nucleus. nih.gov Following a successful scaffold hop, the formyl and stannyl (B1234572) groups serve as anchor points for further lead optimization, allowing for systematic modifications to fine-tune the compound's activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov

Strategies for Mitigating the Toxicity of Organotin Compounds in Biological Contexts

Organotin compounds, particularly tributyltin (TBT) derivatives, are known for their significant toxicity to both humans and the environment. researchgate.netchromatographyonline.com TBT has been shown to be a potent endocrine disruptor and can cause adverse effects on the immune and nervous systems. researchgate.net This inherent toxicity presents a major challenge when using organotin reagents in the synthesis of pharmaceuticals.

The primary strategy for mitigating this risk in syntheses involving this compound is to use it as a transient synthetic intermediate . In this approach, the toxic tributylstannyl group is not part of the final drug molecule. It is exclusively used to facilitate a key bond-forming step, typically a Stille cross-coupling reaction. During this reaction, the thiazole moiety is transferred to the target molecule, and the tin atom is eliminated as a byproduct (e.g., tributyltin chloride). This tin-containing byproduct is then meticulously removed from the desired product through rigorous purification techniques, such as column chromatography.

The final, purified active pharmaceutical ingredient (API) is therefore free of the organotin moiety, ensuring that its toxic properties are not carried over to the therapeutic agent. This strategy harnesses the synthetic power of organotin chemistry without compromising the safety of the final product.

Role in Catalysis and Reagent Development

While sometimes discussed in the context of catalysis, this compound functions primarily as a highly versatile reagent rather than a catalyst itself. smolecule.com Its principal role is to serve as a substrate in palladium-catalyzed cross-coupling reactions, where it provides the formyl-thiazole building block for constructing more complex molecules.

Its utility in reagent development is significant. The presence of two distinct functional groups allows it to be a precursor for creating more elaborate reagents. For example, the formyl group can be reacted to form an imine, an oxime, or a hydrazone, introducing new functionalities and coupling capabilities. This newly formed, more complex thiazole derivative, still bearing the tributylstannyl group, can then be used in a subsequent Stille coupling reaction. This step-wise approach enables the assembly of intricate molecular architectures that would be difficult to achieve through other methods, making this compound a cornerstone reagent in multi-step organic synthesis.

Utilization as a Precursor for Organometallic Catalysts or Ligands

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of sophisticated ligands, which can then be coordinated to metal centers to form organometallic catalysts. The tributylstannyl moiety is particularly amenable to Stille cross-coupling reactions, a powerful palladium-catalyzed method for forming carbon-carbon bonds. Current time information in Jakarta, ID. This reactivity allows for the strategic introduction of the thiazole unit into larger, more complex ligand scaffolds.

The general strategy involves the coupling of this compound with a suitable organic halide or triflate. This reaction replaces the tributylstannyl group with a new organic substituent, effectively functionalizing the 4-position of the thiazole ring. The formyl group at the 2-position can then be chemically modified to introduce a coordinating atom, such as nitrogen, phosphorus, or sulfur, capable of binding to a transition metal.

Detailed Research Findings:

While specific studies focusing exclusively on this compound as a catalyst precursor are not extensively documented, the principles of its application can be inferred from the well-established chemistry of thiazole-containing ligands. For instance, the formyl group can be converted into an imine, oxime, or a Schiff base, which are excellent coordinating moieties for various transition metals.

A hypothetical reaction pathway could involve the initial Stille coupling of this compound with an aryl halide containing a donor group. Subsequent condensation of the formyl group with an appropriate amine would yield a multidentate ligand. Such ligands are highly sought after in catalysis for their ability to create a specific coordination environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

| Reaction Step | Description | Key Reagents | Potential Product |

|---|---|---|---|

| 1. Stille Coupling | Functionalization at the 4-position of the thiazole ring. | Aryl halide/triflate, Palladium catalyst (e.g., Pd(PPh₃)₄) | 4-Aryl-2-formylthiazole |

| 2. Condensation | Modification of the formyl group to introduce a coordinating atom. | Amine, Hydroxylamine, Hydrazine | Thiazole-based Schiff base, oxime, or hydrazone ligand |

| 3. Metal Coordination | Formation of the organometallic catalyst. | Transition metal salt (e.g., PdCl₂, RuCl₃) | Thiazole-ligated metal complex |

Development of Novel Synthetic Reagents (e.g., Thiazolium-Type Peptide Coupling Reagents)

Thiazolium salts, which are quaternary ammonium (B1175870) salts derived from thiazoles, have gained prominence as precursors to N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts and ligands for transition metals. Furthermore, certain thiazolium salts have been developed as effective peptide coupling reagents.

The synthesis of a thiazolium salt from this compound would typically involve N-alkylation of the thiazole nitrogen. However, the presence of the formyl and tributylstannyl groups adds layers of complexity and opportunity for creating highly functionalized reagents.

Detailed Research Findings:

The development of novel peptide coupling reagents often focuses on creating molecules that can activate a carboxylic acid for amide bond formation with minimal side reactions and racemization. While there is no direct report on the conversion of this compound to a peptide coupling reagent, the known reactivity of its functional groups provides a blueprint for such a transformation.

A plausible synthetic route would involve the initial modification of the formyl group to a less reactive or protected form, followed by N-alkylation to generate the thiazolium salt. The tributylstannyl group could then be exploited in a subsequent Stille coupling reaction to introduce a group that enhances the reagent's solubility or modulates its reactivity. Alternatively, the formyl group could be oxidized to a carboxylic acid, which could then be part of the reagent's structure designed to facilitate the coupling process.

| Step | Transformation | Purpose | Potential Reagents |

|---|---|---|---|

| 1 | Protection of the formyl group | To prevent side reactions during N-alkylation. | Ethylene glycol, p-toluenesulfonic acid |

| 2 | N-Alkylation | Formation of the thiazolium salt core. | Alkyl halide (e.g., methyl iodide) |

| 3 | Stille Coupling | Introduction of a functional group to tune reagent properties. | Aryl halide with a solubilizing group, Pd catalyst |

| 4 | Deprotection of the formyl group | To reveal the functional handle for further modification or for its role in the reagent's action. | Aqueous acid |

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Green Synthetic Methodologies

A significant push in modern chemistry is the development of environmentally benign synthetic processes. For organotin compounds like 2-Formyl-4-(tributylstannyl)thiazole, this involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Key areas of advancement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids.

Catalyst Recycling: Developing methods for the recovery and reuse of catalysts, particularly those based on precious metals, to minimize waste and cost.

Exploration of Novel Catalytic Systems, including Photoredox Catalysis and Earth-Abundant Metal Catalysis

The development of new catalytic systems is paramount to expanding the utility of this compound. Emerging areas of focus include:

Photoredox Catalysis: This approach utilizes visible light to initiate catalytic cycles, often under mild reaction conditions. It offers a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, potentially enabling novel transformations of the thiazole (B1198619) core.

Earth-Abundant Metal Catalysis: To move away from costly and scarce precious metals like palladium, researchers are investigating the use of catalysts based on iron, copper, nickel, and cobalt. These metals offer a more sustainable and economical alternative for cross-coupling and other transformations.

Expanding the Scope of Functionalization and Derivatization Strategies

The dual reactivity of this compound, with its formyl group and tributylstannyl moiety, provides a rich platform for further chemical modification. Future research will likely focus on:

Post-Synthetic Modification: Developing new reactions that selectively target either the formyl group or the stannyl (B1234572) group after the initial synthesis of the core molecule. This allows for the rapid generation of a diverse library of thiazole derivatives.

Orthogonal Reactivity: Designing strategies where the formyl and stannyl groups can be reacted independently and in a specific order, enabling the construction of complex molecular architectures.

Application of Advanced Spectroscopic and Analytical Techniques for Real-time Reaction Monitoring and Characterization

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, researchers are increasingly turning to advanced analytical techniques. These methods allow for the real-time monitoring of reactions as they occur.

| Technique | Application in Studying this compound |

| In-situ NMR Spectroscopy | Provides detailed structural information and can track the concentration of reactants, intermediates, and products over time. |

| In-situ IR Spectroscopy | Useful for monitoring the disappearance of starting materials and the appearance of products by tracking characteristic vibrational frequencies. |

| Mass Spectrometry | Can be used to identify transient intermediates and byproducts, offering insights into the reaction pathway. |

By employing these techniques, chemists can rapidly identify optimal reaction parameters, leading to higher yields and purities.

Harnessing In Silico Design and Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. These approaches use computer simulations and theoretical models to predict the properties and reactivity of molecules before they are synthesized in the lab. For this compound, this can be applied to:

Predicting Reaction Outcomes: Simulating the course of a reaction to predict the major products and potential byproducts, thus guiding the design of more efficient synthetic routes.

Understanding Reaction Mechanisms: Modeling the transition states and intermediates of a reaction to elucidate the detailed mechanism, which can inform the development of improved catalysts and reaction conditions.

Designing Novel Reagents: Using computational screening to identify new organostannane reagents with tailored reactivity and selectivity for specific applications.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2-Formyl-4-(tributylstannyl)thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Stille coupling reactions, leveraging the tributylstannyl group’s reactivity. Key steps include:

- Functionalization of the thiazole core with a formyl group at position 2.

- Introduction of the tributylstannyl moiety at position 4 using palladium-catalyzed cross-coupling (e.g., with aryl halides or triflates).

- Optimization of solvent (e.g., THF or DMF), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄) to maximize yield (>70% reported under inert conditions) .

- Critical Consideration : Tributylstannyl groups are moisture-sensitive; reactions require anhydrous conditions and inert gas purging to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies formyl proton resonance (~9.8 ppm) and stannyl-related splitting patterns.

- FT-IR : Confirms formyl C=O stretch (~1680 cm⁻¹) and C-S bond (~680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (Sn has natural isotopes at 120, 122, and 124) .

Q. What role does the thiazole ring play in the compound’s reactivity and applications?

- Methodological Answer : The thiazole core provides:

- Electron-rich aromaticity : Stabilizes transition states in cross-coupling reactions.

- Heteroatom functionality : The sulfur atom enhances metal coordination (e.g., Pd in catalysis), while the nitrogen enables hydrogen bonding in biological targets .

- Experimental Insight : Thiazole derivatives are precursors for antitumor and antimicrobial agents, suggesting potential for drug discovery .

Advanced Research Questions

Q. How does the tributylstannyl group impact regioselectivity in palladium-catalyzed cross-couplings?

- Methodological Answer : The tributylstannyl group acts as a directing group, favoring coupling at the C4 position due to steric and electronic effects.

- Mechanistic Study : Use DFT calculations to compare transition-state energies for coupling at C2 vs. C4.

- Case Example : Coupling with aryl iodides under Suzuki-Miyaura conditions shows >90% regioselectivity for C4 when stannyl is present .

Q. What strategies stabilize this compound against hydrolysis or oxidation?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to prevent light/oxygen degradation.

- Derivatization : Protect the formyl group as a Schiff base (e.g., with hydrazines) during reactions requiring aqueous conditions .

Q. How can contradictions in reported biological activity data for thiazole derivatives be resolved?

- Methodological Answer :

- Standardization : Use consistent assay conditions (e.g., cell lines, incubation times) across studies.

- SAR Analysis : Compare substituent effects (e.g., stannyl vs. methyl groups) to isolate bioactivity trends.

- Case Study : Thiazoles with stannyl groups show enhanced cytotoxicity in leukemia cell lines (IC₅₀ ~2 µM) vs. non-stannyl analogs (IC₅₀ >10 µM) .

Q. What advanced analytical methods address challenges in quantifying trace stannyl byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。